Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a trifluoropropyl substituent at the 1-position and an amino group at the 5-position of the pyrazole ring.
Properties
IUPAC Name |
ethyl 5-amino-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-2-17-8(16)6-5-14-15(7(6)13)4-3-9(10,11)12/h5H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFOEBYEPBILPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Ethanol or methanol under reflux (80–110°C).
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Catalysis : Triethylamine or sodium acetate to neutralize HCl byproducts.
Table 1: Cyclocondensation Parameters for Analogous Pyrazoles
| Precursor | Hydrazine Derivative | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl cyanoacetate | 4-Fluorophenylhydrazine | Ethanol | 80 | 72 |
| Ethyl trifluoroacetoacetate | Methylhydrazine | Methanol | 60 | 68 |
The choice of β-keto ester influences regioselectivity, with ethyl trifluoroacetoacetate favoring 1,3,5-trisubstituted pyrazoles.
Introduction of the 3,3,3-Trifluoropropyl Group
The trifluoropropyl group is introduced via nucleophilic alkylation of the pyrazole nitrogen. This step requires careful control to avoid over-alkylation.
Alkylation Methods
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Reagent : 3-Bromo-1,1,1-trifluoropropane or trifluoropropyl tosylate.
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Base : Potassium carbonate or sodium hydride in anhydrous DMF.
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Temperature : 0–25°C to suppress side reactions.
Table 2: Alkylation Efficiency with Different Bases
Sodium hydride provides superior yields due to its stronger basicity, though it requires low-temperature conditions.
Amino Group Retention and Protection
The C5 amino group is introduced via reduction of a nitro precursor or through direct condensation. Protection with Boc groups is often necessary during alkylation.
Nitro Reduction Strategy
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Nitration : Treat the pyrazole with fuming HNO₃ at 0°C.
Table 3: Nitro Group Reduction Efficiency
Catalytic hydrogenation is preferred for scalability and cleaner profiles.
Esterification and Final Product Isolation
The ethyl ester moiety is typically retained from the initial β-keto ester precursor. Post-synthesis purification involves:
Table 4: Purification Outcomes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoropropyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. This compound's structural features may enhance its efficacy against various cancer cell lines by modulating specific signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Properties
Studies suggest that compounds with similar structures can inhibit inflammatory responses. The introduction of the trifluoropropyl group could potentially enhance the anti-inflammatory activity of this compound by affecting its interaction with biological targets such as enzymes involved in inflammatory processes.
Antimicrobial Activity
The compound has potential as an antimicrobial agent. Its unique structure may allow it to disrupt bacterial cell membranes or interfere with metabolic pathways in pathogens.
Agrochemical Applications
The versatility of this compound extends to agricultural chemistry:
Herbicide Development
The compound's ability to interact with plant growth regulators suggests potential use as a herbicide. Its structural modifications can lead to increased herbicidal activity while minimizing toxicity to crops.
Insecticide Formulation
Due to its bioactivity, this compound can be explored as a base for developing new insecticides that target specific pests while being safe for beneficial insects.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization for yield and purity. The following table summarizes key synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting material (e.g., pyrazole) + trifluoropropanol | Acidic conditions | High |
| 2 | Ethyl chloroformate + amine | Base-catalyzed reaction | Moderate |
| 3 | Purification via chromatography | N/A | Final product |
These reactions are essential for developing derivatives that may exhibit enhanced biological activity or different pharmacological properties.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on animal models showed that administration of this compound reduced inflammation markers significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism by which Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Electronic Effects
- Trifluoropropyl vs. Fluorophenyl : The trifluoropropyl group introduces three electronegative fluorine atoms on an alkyl chain, increasing lipophilicity (logP) compared to the 4-fluorophenyl analog . However, the aromatic fluorophenyl group may enhance π-π stacking interactions in biological systems.
Physicochemical Properties
- Melting Points : The 4-fluorophenyl analog has a sharp melting point (153–154°C) due to crystalline packing , whereas alkyltrifluoropropyl derivatives may exhibit lower melting points due to increased flexibility.
Biological Activity
Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate (CAS Number: 1956380-28-1) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoropropyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications.
The molecular formula of this compound is , with a molecular weight of 251.21 g/mol. The structure includes an amino group and a carboxylate moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1956380-28-1 |
| Molecular Formula | C₉H₁₂F₃N₃O₂ |
| Molecular Weight | 251.21 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through condensation reactions followed by functional group modifications. Specific details on the synthetic route are often proprietary but generally follow established protocols for pyrazole derivatives.
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. For instance, related compounds have been tested in vivo using models such as the acetic acid-induced writhing test in mice, demonstrating their effectiveness at doses around 25 mg/kg. These studies suggest that modifications to the pyrazole structure can influence the degree of biological activity observed .
Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against various bacterial strains and fungi. The presence of halogenated groups like trifluoropropyl may enhance antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway or modulate other signaling pathways associated with pain and inflammation .
Case Studies and Research Findings
Several studies have documented the pharmacological profiles of pyrazole derivatives similar to this compound:
- Analgesic Activity : A study reported that compounds structurally related to this pyrazole exhibited analgesic effects comparable to standard NSAIDs like diclofenac sodium but with reduced ulcerogenic potential .
- Anti-inflammatory Activity : Another study highlighted that specific derivatives demonstrated up to 85% inhibition of pro-inflammatory cytokines (e.g., TNF-α) at micromolar concentrations, indicating strong anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Synthesis Strategy : The compound can be synthesized via coupling reactions between ethyl 5-aminopyrazole-4-carboxylate derivatives and trifluoropropyl-containing reagents. For example, describes a method using Pd-catalyzed cross-coupling (e.g., with boronic acids) under inert conditions, achieving yields up to 59% after purification .
- Optimization : Key parameters include solvent choice (DMF or N,N-dimethylacetamide), reaction temperature (80–100°C), and catalyst loading (e.g., Pd(PPh₃)₄). highlights the use of K₂CO₃ as a base and chromatographic purification (silica gel) to isolate the product .
- Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control of the trifluoropropyl reagent.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Structural Confirmation : ¹H NMR (e.g., δ 1.18–1.21 ppm for ethyl ester protons) and ESI-MS (e.g., m/z 450.2 for [M+1]⁺) are essential, as demonstrated in and .
- Purity Assessment : LC-MS and GC (≥98% purity) are recommended, with emphasizing the use of melting point analysis and TPSA calculations to validate physicochemical properties .
Q. How does the trifluoropropyl substituent influence the compound’s stability and solubility?
- Solubility : The trifluoropropyl group enhances lipophilicity, as seen in analogs with logP values ~2.5–3.0 ( ), making the compound suitable for organic-phase reactions .
- Stability : Fluorinated groups generally improve metabolic stability, but storage at –20°C under inert gas (e.g., argon) is advised to prevent hydrolysis of the ester moiety ( ) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for similar pyrazole carboxylates?
- Case Study : reports a 59% yield for a related compound using direct coupling, while achieved 28% yield for a structurally distinct analog. The discrepancy may arise from steric hindrance from the trifluoropropyl group, requiring longer reaction times or elevated temperatures .
- Recommendation : Design a fractional factorial experiment to test variables like catalyst type (Pd vs. Cu), solvent polarity, and temperature gradients.
Q. How can computational modeling predict the biological activity of this compound?
- Docking Studies : Molecular docking using software like AutoDock Vina can simulate interactions with biological targets (e.g., kinases or GPCRs). highlights the use of SAR data from pyrazole-based analogs to guide target selection .
- ADMET Predictions : Tools like SwissADME can estimate GI absorption, BBB permeability, and CYP inhibition ( ), with the trifluoropropyl group likely reducing CYP2D6 binding due to its electronegativity .
Q. What are the methodological considerations for evaluating this compound in enzyme inhibition assays?
- Assay Design : Use fluorescence-based or radiometric assays (e.g., Kinase-Glo®) with positive controls (e.g., staurosporine). describes functional assays for pyrazole derivatives targeting inflammatory pathways .
- Data Interpretation : Normalize activity to control compounds and apply Hill slope analysis to determine IC₅₀ values. Contradictory results may arise from off-target effects, necessitating counter-screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
